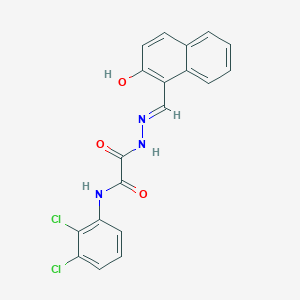![molecular formula C22H22N2O3S B11547539 4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B11547539.png)
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide est un composé organique complexe appartenant à la classe des sulfonamides. Ce composé se caractérise par la présence d’un noyau benzamide substitué par des groupes méthyle et sulfamoyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction de l’acide 4-méthylbenzoïque avec le chlorure de thionyle pour former le chlorure d’acide correspondant. Cet intermédiaire est ensuite mis en réaction avec la 2-méthylphénylamine pour donner l’amide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amine.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur les cycles benzéniques, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le brome ou l’acide nitrique peuvent être utilisés pour la substitution aromatique électrophile.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
Le 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an enzyme inhibitor.
Médecine : Exploré pour ses propriétés antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le groupe sulfamoyle joue un rôle crucial dans cette interaction, car il peut former des liaisons hydrogène fortes avec les résidus du site actif de l’enzyme.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthyl-N-(2-méthylphényl)benzamide
- 4-méthyl-N-[(4-méthylphényl)sulfonyl]-N-(2-nitrophényl)benzènesulfonamide
Unicité
Le 4-méthyl-N-(2-méthylphényl)-3-[(2-méthylphényl)sulfamoyl]benzamide est unique en raison de la présence de groupes méthyle et sulfamoyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H22N2O3S |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-8-4-6-10-19(15)23-22(25)18-13-12-17(3)21(14-18)28(26,27)24-20-11-7-5-9-16(20)2/h4-14,24H,1-3H3,(H,23,25) |
Clé InChI |
PGMNHVGPKAJBRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)

![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11547479.png)
![3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547480.png)

![1-{(Z)-[(1-Naphthylmethyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11547487.png)
![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11547491.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)
![(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline](/img/structure/B11547508.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11547514.png)
